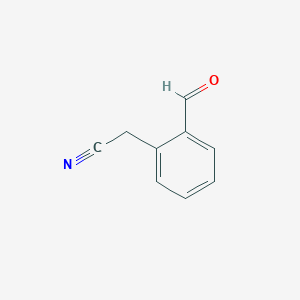

2-(2-Formylphenyl)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-formylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDYDXKTMKLNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450352 | |

| Record name | 2-(2-formylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135737-14-3 | |

| Record name | 2-(2-formylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Formylphenyl Acetonitrile and Its Derivatives

Conventional Synthetic Routes

Established methods for the synthesis of 2-(2-Formylphenyl)acetonitrile and its derivatives often rely on multi-step sequences that allow for the controlled installation of the required functional groups.

Approaches via Aldehyde Formylation and Nitrile Introduction

A primary strategy involves the formylation of a phenylacetonitrile (B145931) precursor or the introduction of a nitrile group to a pre-functionalized benzaldehyde (B42025) derivative.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. arkat-usa.orgfarmaciajournal.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). farmaciajournal.com The electrophilic Vilsmeier reagent then attacks the aromatic ring to introduce a formyl group. farmaciajournal.com While phenylacetonitrile itself is not highly activated, derivatives with electron-donating substituents on the aromatic ring would be more amenable to this reaction. The general mechanism involves the formation of a chloroiminium ion (Vilsmeier reagent) which then acts as the electrophile in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

Table 1: Key Reagents in the Vilsmeier-Haack Reaction

| Reagent | Role |

| N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Phosphorus oxychloride (POCl₃) | Activating agent for DMF |

| Aromatic Substrate | The molecule to be formylated |

This table outlines the principal components involved in the Vilsmeier-Haack formylation process.

A common and effective method for introducing the acetonitrile (B52724) group is through a nucleophilic substitution reaction. This typically involves the reaction of a cyanide salt, such as sodium or potassium cyanide, with a suitable electrophile. In the context of synthesizing this compound, a plausible precursor would be a 2-formylbenzyl halide, for instance, 2-formylbenzyl bromide. The cyanide ion (CN⁻) acts as the nucleophile, displacing the halide leaving group to form the desired cyanomethyl group. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion.

Table 2: Example of Nucleophilic Substitution for Acetonitrile Installation

| Electrophile | Nucleophile | Product |

| 2-Formylbenzyl bromide | Sodium cyanide | This compound |

This table illustrates a representative nucleophilic substitution reaction for the synthesis of the target compound.

Condensation Reactions Utilizing Precursors to the Formyl and Nitrile Groups

An alternative synthetic approach involves the construction of the target molecule through condensation reactions, which form new carbon-carbon bonds.

The Knoevenagel condensation is a versatile reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. orgsyn.org While not a direct synthesis of this compound, it is a key method for producing α,β-unsaturated nitriles, which can be precursors or analogues. For instance, the reaction of an aromatic aldehyde with malononitrile (B47326), catalyzed by a base like piperidine (B6355638) or a Lewis acid, yields a benzylidenemalononitrile (B1330407) derivative. rsc.org Subsequent chemical transformations could potentially convert this product into the desired this compound. The reaction proceeds through a carbanion intermediate generated from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde.

Table 3: Components of a Typical Knoevenagel Condensation

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product Type |

| Aromatic Aldehyde | Malononitrile | Piperidine | α,β-Unsaturated dinitrile |

| Benzaldehyde | Ethyl cyanoacetate | Ammonium acetate | α,β-Unsaturated cyanoester |

This table provides examples of reactants and catalysts commonly employed in Knoevenagel condensation reactions.

The direct introduction of a cyano group can also be achieved through the cyanidation of a suitable phenylacetaldehyde (B1677652) derivative. This could involve the reaction of 2-formylphenylacetaldehyde with a cyanide source. However, the stability and accessibility of the starting aldehyde can be a limiting factor in this approach.

Oxidation Reactions in the Formation of the Formylphenyl Moiety

A crucial step in the synthesis of this compound is the formation of the formylphenyl group. Oxidation reactions of precursor molecules are a common and effective strategy to achieve this transformation.

Manganese(IV) Oxide Mediated Oxidation of Hydroxymethylphenyl Precursors

Manganese(IV) oxide (MnO₂) is a widely utilized oxidizing agent in organic synthesis, particularly for the conversion of benzylic and allylic alcohols to their corresponding aldehydes and ketones. semanticscholar.orgsciencemadness.org This method is valued for its mild reaction conditions and high selectivity, often preventing over-oxidation to carboxylic acids. google.com The oxidation of 2-(2-(hydroxymethyl)phenyl)acetonitrile to this compound represents a direct application of this methodology.

The reaction is typically carried out by stirring the hydroxymethylphenyl precursor with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane (B109758) or petroleum ether. sciencemadness.orgrsc.org The heterogeneous nature of the reaction facilitates product purification, as the manganese byproducts can be easily removed by filtration. The efficiency of the oxidation can be influenced by the method of MnO₂ preparation, with activated forms showing higher reactivity. sciencemadness.org

Research on the oxidation of various substituted benzyl (B1604629) alcohols demonstrates the broad applicability of this method. High yields of the corresponding aldehydes are generally achieved, and the reaction tolerates a wide range of functional groups. rsc.org

Table 1: Manganese(IV) Oxide Mediated Oxidation of Substituted Benzyl Alcohols

This table presents representative data on the oxidation of various benzyl alcohol derivatives to their corresponding aldehydes using Manganese(IV) oxide, illustrating the general utility of this method for transformations similar to the synthesis of this compound.

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 92% D | rsc.org |

| 2 | Benzyl alcohol | Benzaldehyde | >90% | google.com |

| 3 | Cinnamyl alcohol | Cinnamaldehyde | 95% | google.com |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | Not specified | sciencemadness.org |

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis increasingly relies on the use of transition metal catalysts to achieve highly efficient and selective transformations. These methods offer novel pathways for the construction of complex molecules like this compound and its derivatives.

Transition Metal-Catalyzed Transformations

Transition metals such as copper, palladium, and cobalt have emerged as powerful catalysts for a variety of organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed reactions have been developed for the cyanomethylation of various substrates. nih.gov One such approach involves the reaction of imines with acetonitrile to produce arylacrylonitriles. nih.gov While not a direct synthesis of this compound, this methodology highlights the use of acetonitrile as a cyanomethyl source in copper-catalyzed systems. The reaction typically employs a copper(II) salt, such as copper(II) acetate, as the catalyst. nih.gov

Another relevant copper-catalyzed transformation is the ortho C-H cyanation of vinylarenes. mit.edu This reaction demonstrates the feasibility of copper-catalyzed functionalization at the ortho position of a benzene (B151609) ring, a key structural feature of this compound. mit.edu Although this method introduces a cyano group rather than a cyanomethyl group, it establishes a precedent for copper-mediated C-H activation at the desired position.

Table 2: Copper-Catalyzed Cyanomethylation and Related Reactions

This table showcases examples of copper-catalyzed reactions involving acetonitrile and ortho-functionalization, providing context for the potential synthesis of this compound.

| Entry | Substrates | Catalyst | Product Type | Yield (%) | Reference |

| 1 | (E)-N-benzylidene-4-methylbenzenesulfonamide, Acetonitrile | Cu(OAc)₂ | Arylacrylonitrile | 10% | nih.gov |

| 2 | 2-Vinylnaphthalene, N-cyanotetrachlorosuccinimide | Copper catalyst with CyJohnPhos | ortho-C-H cyanated product | 90% | mit.edu |

| 3 | β-hydroxy nitriles, Aldehydes | Cu(IPr)Cl | (E)-acrylonitriles | Not specified | rsc.org |

Palladium catalysis offers a versatile platform for the synthesis of nitriles. One notable strategy is the cross-coupling of aryl halides with a source of the cyanomethyl group. The reaction of an ortho-halobenzaldehyde, such as 2-bromobenzaldehyde, with a cyanomethylating agent in the presence of a palladium catalyst could provide a direct route to this compound.

A highly relevant example is the palladium-catalyzed cross-coupling of aryl chlorides and bromides with malononitrile. rsc.org This reaction, which proceeds in high yields, could potentially be adapted for the synthesis of the target molecule. The resulting arylmalononitrile could then undergo decarboxylation to afford the desired 2-arylacetonitrile. The catalytic system typically consists of a palladium(0) source and a suitable ligand, such as an N-heterocyclic carbene precursor. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Malononitrile

This table presents data from the palladium-catalyzed cross-coupling of various aryl halides with malononitrile, illustrating a potential synthetic route towards this compound.

| Entry | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Pd(dba)₂ / Imidazolium salt 4 | 2-(p-Tolyl)malononitrile | 95% | rsc.org |

| 2 | 4-Bromoanisole | Pd(dba)₂ / Imidazolium salt 4 | 2-(4-Methoxyphenyl)malononitrile | 98% | rsc.org |

| 3 | 2-Bromonaphthalene | Pd(dba)₂ / Imidazolium salt 4 | 2-(Naphthalen-2-yl)malononitrile | 98% | rsc.org |

| 4 | 3-Bromopyridine | Pd(dba)₂ / Imidazolium salt 4 | 2-(Pyridin-3-yl)malononitrile | 89% | rsc.org |

Cobalt-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the synthesis of heterocyclic compounds. While not directly yielding this compound, these methods are pertinent to the synthesis of its derivatives, such as isoindolinones, which can be conceptually derived from the target molecule.

One such example is the cobalt-catalyzed oxidative C-H/N-H annulation of benzamides with alkenes or alkynes to afford isoindolin-1-ones. acs.orgnih.gov These reactions typically employ a cobalt(II) salt as the catalyst and an oxidant. acs.org The methodology has been shown to be effective for a range of substituted benzamides and coupling partners. nih.gov

Furthermore, cobalt-catalyzed enantioselective C-H carbonylation has been developed for the synthesis of chiral isoindolinones. matilda.science These advanced synthetic techniques showcase the potential of cobalt catalysis in constructing complex molecular architectures from simple precursors through C-H functionalization. chim.itrsc.orgrsc.org

Table 4: Cobalt-Catalyzed Oxidative Annulation for the Synthesis of Isoindolinone Derivatives

This table provides examples of cobalt-catalyzed oxidative cyclization reactions that produce isoindolinone structures, which are related to this compound, demonstrating the utility of this catalytic system in synthesizing related heterocyclic frameworks.

| Entry | Substrates | Catalyst System | Product Type | Yield (%) | Reference |

| 1 | N-(quinolin-8-yl)benzamide, Ethylene | Co(acac)₂ | Isoindolinone derivative | 89% | nih.gov |

| 2 | Benzamide, Fluoroalkylated alkyne | Co(acac)₂·2H₂O | Fluoroalkylated isoquinolinone | Excellent | nih.gov |

| 3 | Benzamide, Alkene | Co(OAc)₂ / AgOPiv | Isoindolin-1-one | Not specified | acs.org |

Intramolecular Cyclization Strategies

Intramolecular cyclization serves as a powerful tool for constructing complex polycyclic frameworks from linear precursors. In the context of this compound derivatives, these strategies offer elegant pathways to novel heterocyclic systems.

Intramolecular 1,3-Dipolar Nitrile Oxide Cycloaddition

The intramolecular 1,3-dipolar nitrile oxide cycloaddition (INOC) is a robust method for synthesizing fused isoxazoline (B3343090) and isoxazole (B147169) ring systems. arkat-usa.org This strategy hinges on the generation of a reactive nitrile oxide dipole, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile (an alkene or alkyne) within the same molecule. arkat-usa.org

For a derivative of this compound, the synthesis would commence with the conversion of the ortho-formyl group into an aldoxime. This is typically achieved by condensation with hydroxylamine (B1172632) hydrochloride. arkat-usa.org Subsequently, a dipolarophile, such as an allyl or propargyl group, must be introduced elsewhere in the molecule to act as a trapping agent for the nitrile oxide.

The crucial step is the in-situ generation of the nitrile oxide from the aldoxime precursor. This is commonly accomplished using mild oxidizing agents like sodium hypochlorite (B82951) (bleach) or chloramine-T. nih.govmdpi.com The transient nitrile oxide then rapidly undergoes intramolecular cycloaddition with the tethered alkene or alkyne, yielding a bicyclic or polycyclic product containing a fused isoxazoline or isoxazole ring, respectively. arkat-usa.orgresearchgate.net The process is highly efficient due to the proximity of the reacting moieties, which minimizes intermolecular side reactions. wikipedia.org This strategy has been successfully applied to a variety of substrates for the stereoselective synthesis of complex fused N-heterocycles. mdpi.comnih.govmdpi.com

Table 1: Examples of Intramolecular Nitrile Oxide Cycloaddition (INOC) for Fused Heterocycle Synthesis

| Precursor Type | Dipolarophile | Reagent for Nitrile Oxide Generation | Product Ring System | Reference |

|---|---|---|---|---|

| Alkenyl-tethered β-lactam oxime | Alkene | Acetic Anhydride / Et₃N | Tricyclic β-lactam isoxazoline | arkat-usa.org |

| Propargyl-substituted methyl azaarene | Alkyne | tert-Butyl nitrite (B80452) (TBN) | Isoxazole-fused tricyclic quinazoline | nih.gov |

| Alkenyl nitro compound | Alkene | (Boc)₂O / DMAP | Isoxazolinobenzoxepane | thieme-connect.de |

Radical Cyclization Approaches Utilizing Acetonitrile

Radical cyclizations offer a distinct set of bond-forming strategies, proceeding through highly reactive radical intermediates under neutral conditions. researchgate.net For derivatives of this compound, a plausible approach involves the generation of a radical at the benzylic position, which is alpha to both the aromatic ring and the cyano group. This position is activated towards hydrogen atom abstraction.

A typical strategy would involve a derivative where an unsaturated moiety (e.g., an alkene or alkyne) is tethered to the aromatic ring or the nitrogen of a functional group. A radical initiator, such as azobisisobutyronitrile (AIBN) with a mediator like tributyltin hydride (Bu₃SnH), or a transition metal-based system, can generate the key carbon-centered radical at the benzylic cyanomethyl position. mdpi.com This radical can then add intramolecularly to the tethered unsaturated bond. researchgate.net

The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo cyclizations generally being kinetically favored over 6-endo pathways. The resulting cyclized radical intermediate is then quenched, typically by abstracting a hydrogen atom from the reaction medium, to yield the final product. Photocatalytic methods, using visible light to generate the radical species, represent a modern, milder approach to initiating such cyclizations. rsc.orgnih.gov These methods provide access to a variety of nitrogen-containing heterocycles. eurekaselect.comresearchgate.netrsc.org

Table 2: Key Aspects of Radical Cyclization Strategies

| Radical Generation Method | Radical Precursor | Type of Cyclization | Potential Product | Reference |

|---|---|---|---|---|

| Tin-mediated (Bu₃SnH/AIBN) | Bromo- or iodo-alkane | 5-exo-trig | Substituted pyrrolidine (B122466)/lactam | researchgate.net |

| Photocatalysis (e.g., Ir(ppy)₃) | α-Halogenated acetonitrile | Cascade bicyclization | Cyano-containing indenes | rsc.org |

| Transition Metal (e.g., Mn(OAc)₃) | β-dicarbonyl compound | Oxidative cyclization | Dihydrofurans/Lactones | researchgate.net |

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity.

Three-Component Reactions Leading to Heterocyclic Phosphonates

Derivatives of this compound are excellent candidates for diversification using three-component reactions to generate structurally complex heterocyclic phosphonates. These organophosphorus compounds are of significant interest due to their potential biological activities.

A well-established precedent involves the copper(I) iodide (CuI)-catalyzed tandem reaction of a similar substrate, 2-(2-formylphenyl)ethanone, with an aromatic amine and a dialkyl phosphite (B83602). The reaction proceeds through the initial formation of an imine intermediate from the aldehyde and the amine. This is followed by the nucleophilic addition of the phosphite to the imine and a subsequent intramolecular cyclization, yielding 1,2-dihydroisoquinolin-1-ylphosphonates. This methodology can be extended to substrates like this compound, providing a direct route to novel phosphonate-containing nitrogen heterocycles.

Table 3: Three-Component Synthesis of 1,2-Dihydroisoquinolin-1-ylphosphonates

| Aldehyde Component | Amine Component | Phosphonate Component | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2-Alkynylbenzaldehyde | Aniline | Diethyl phosphonate | PdCl₂(PPh₃)₂ | (2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonate | researchgate.net |

| 2-Alkynylbenzaldehyde | Aniline | Diethyl phosphonate | Ag(C₁₂H₂₅SO₃) | (2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonate | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound and its derivatives.

Solvent-Free or Environmentally Benign Solvent Systems

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. For reactions involving this compound, the Knoevenagel condensation provides an excellent example of this principle in action. This reaction involves the condensation of the aldehyde group with an active methylene compound, such as malononitrile or ethyl cyanoacetate, to form a new carbon-carbon double bond.

Research has demonstrated that this transformation can be carried out efficiently under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. Alternatively, water can be used as an environmentally benign solvent. These reactions are typically promoted by a catalyst, and green approaches favor the use of solid, reusable catalysts like hydroxyapatite (B223615) or selenium-promoted zirconia, which can be easily separated from the reaction mixture by filtration and reused multiple times. This approach not only reduces waste but also simplifies product purification.

Table 4: Green Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ | Solvent-free, RT | 95 | researchgate.net |

| 4-Nitrobenzaldehyde | Malononitrile | Porous Hydroxyapatite (p-HAP) | Solvent-free, MW, 2 min | 98 | nih.gov |

| Various Aldehydes | Malononitrile / Ethyl Cyanoacetate | Pyrrolidinium ionic liquid | Solvent-free, 80 °C | 80-97 | wikipedia.org |

Catalytic Efficiency and Reusability

The development of highly efficient and reusable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and minimize the cost of chemical production. While specific data on the catalytic synthesis of this compound is not extensively detailed in publicly available literature, general principles from related reactions, such as the cyanation of aryl halides and formylation of C-H bonds, provide valuable insights.

Catalytic approaches for the synthesis of similar aromatic nitriles often employ transition metals like palladium and copper. For instance, palladium-catalyzed cyanation reactions are a common method for introducing a nitrile group onto an aromatic ring. The efficiency of these catalysts is a critical factor, often measured by the turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively.

The following table illustrates the potential for catalyst reusability in related synthetic transformations, which can be extrapolated to the synthesis of this compound.

| Catalyst System | Substrate Type | Reusability (Number of Cycles) | Reported Efficiency |

| Pd/C | Aryl Halides | 5+ | High yields maintained |

| Cu-based catalysts | C-H formylation | 3-5 | Moderate to good yields |

| Immobilized Rhodium complexes | Carbonylations | 4-6 | Consistent performance |

This table is illustrative and based on general findings in related catalytic reactions, as specific data for this compound is limited.

Atom Economy Maximization in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netbiosynth.com The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. nih.gov

To analyze the atom economy of a potential synthetic route to this compound, let's consider a hypothetical two-step synthesis starting from 2-bromobenzyl bromide.

Step 1: Cyanation of 2-bromobenzyl bromide to form 2-bromophenylacetonitrile (B96472).

Reactants: 2-bromobenzyl bromide (C₇H₆Br₂) + Sodium Cyanide (NaCN)

Product: 2-bromophenylacetonitrile (C₈H₆BrN) + Sodium Bromide (NaBr)

Step 2: Formylation of 2-bromophenylacetonitrile to yield this compound. This step is more complex and could proceed through various methods, such as a Rieche formylation or a transition-metal-catalyzed carbonylation followed by reduction. For the sake of a simplified atom economy calculation, let's consider a hypothetical direct formylation where a formyl group is introduced.

A more direct, one-pot synthesis would be highly desirable for maximizing atom economy by reducing the number of steps and the associated waste from intermediate purification.

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's apply this to the first step of our hypothetical synthesis:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-bromobenzyl bromide | C₇H₆Br₂ | 249.94 |

| Sodium Cyanide | NaCN | 49.01 |

| Desired Product: 2-bromophenylacetonitrile | C₈H₆BrN | 196.05 |

| Byproduct: Sodium Bromide | NaBr | 102.89 |

Calculation:

% Atom Economy = (196.05 / (249.94 + 49.01)) x 100 = (196.05 / 298.95) x 100 ≈ 65.58%

This calculation demonstrates that even with a 100% yield, a significant portion of the reactant atoms ends up as a byproduct (sodium bromide), highlighting the importance of designing synthetic routes that minimize the formation of such waste. Addition reactions, for instance, are inherently more atom-economical than substitution reactions. nih.gov The development of catalytic cycles that proceed with high atom economy is a primary goal in the sustainable synthesis of this compound and its derivatives.

Reactivity and Reaction Mechanisms of 2 2 Formylphenyl Acetonitrile

Reactions Involving the Formyl Group

The aldehyde functionality in 2-(2-Formylphenyl)acetonitrile is a primary site for nucleophilic attack and redox reactions.

Condensation Reactions with Nucleophiles (e.g., Amines to Imines/Schiff Bases)

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.

Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral imine product.

A significant application of this reactivity is in the synthesis of heterocyclic compounds. For instance, the bifunctional nature of this compound makes it an excellent precursor for the Friedländer annulation to synthesize quinolines. In this intramolecular reaction, the molecule can undergo a base-catalyzed self-condensation where the acidic α-methylene group (adjacent to the nitrile) acts as the nucleophile, attacking the formyl group of another molecule, or it can react with another ketone or aldehyde. The subsequent cyclization and dehydration lead to the formation of the quinoline (B57606) ring system, a core structure in many pharmaceuticals and natural products.

Reduction Reactions to Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding 2-(2-(hydroxymethyl)phenyl)acetonitrile. The choice of reducing agent is crucial due to the presence of the reducible nitrile group.

Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. However, they exhibit different chemoselectivities.

Sodium Borohydride (NaBH₄): This is a milder reducing agent that selectively reduces aldehydes and ketones. It will reduce the formyl group of this compound to a primary alcohol while leaving the nitrile group intact.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing not only aldehydes but also nitriles (to primary amines). Therefore, treatment with LiAlH₄ would result in the reduction of both functional groups.

| Reducing Agent | Formyl Group Product | Nitrile Group Product | Final Product Name |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | Unchanged (-C≡N) | 2-(2-(Hydroxymethyl)phenyl)acetonitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Primary Amine (-CH₂NH₂) | 2-(2-(Aminomethyl)phenyl)ethan-1-ol |

Oxidative Transformations of the Aldehyde Functionality

The aldehyde group can be oxidized to a carboxylic acid, yielding 2-(cyanomethyl)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of strong oxidizing agents.

Typical reagents for this oxidation include:

Potassium permanganate (B83412) (KMnO₄) in basic or acidic conditions.

Chromium trioxide (CrO₃) in acidic solution (Jones reagent).

Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), which provides a milder method for this conversion.

The reaction mechanism generally involves the hydration of the aldehyde to form a geminal diol, which is then oxidized by the chosen reagent to the carboxylic acid. The nitrile group is generally stable under these oxidative conditions.

Reactions Involving the Nitrile Group

The nitrile group offers another avenue for reactivity, primarily through hydrolysis and nucleophilic additions to the carbon-nitrogen triple bond.

Hydrolysis and Derivatization to Carboxylic Acids, Amides, or Esters

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This reaction is a fundamental transformation of nitriles.

Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous acid (e.g., H₂SO₄ or HCl). The nitrogen atom is first protonated, making the carbon atom more electrophilic. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate, 2-(2-carbamoylmethyl)benzaldehyde, is formed. Further heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid, 2-(carboxymethyl)benzaldehyde.

Base-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous base (e.g., NaOH). The hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Protonation by water leads to an imidic acid, which tautomerizes to the amide. Continued reaction with hydroxide hydrolyzes the amide to a carboxylate salt. Subsequent acidification is required to obtain the final carboxylic acid product.

By controlling the reaction conditions (e.g., temperature and reaction time), it is often possible to isolate the intermediate amide. Furthermore, if the hydrolysis is performed in the presence of an alcohol under acidic conditions, an ester can be formed directly.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents.

A prominent example is the reaction with Grignard reagents (R-MgX). The organometallic reagent adds to the carbon-nitrogen triple bond to form an imine anion after an initial addition. This intermediate is stable until an aqueous workup is performed. Upon addition of water or dilute acid, the imine is hydrolyzed to a ketone. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 1-(2-(2-formylphenyl)propan-2-one. This reaction provides a powerful method for forming new carbon-carbon bonds.

Transformations of the Nitrile into Other Functional Groups

The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical entities, significantly expanding the synthetic utility of this compound. Key transformations include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-formylphenyl)acetic acid. This transformation is typically carried out by heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid, or a strong base, like sodium hydroxide. The resulting carboxylic acid can then participate in a variety of subsequent reactions, such as esterification or amide bond formation, or serve as a precursor for intramolecular cyclization reactions.

Reduction to Primary Amines: The nitrile functionality can be readily reduced to a primary amine, yielding 2-(2-formylphenyl)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. quimicaorganica.orgrsc.orgrsc.orgcapes.gov.br The resulting amino group can act as a nucleophile in subsequent reactions, enabling the construction of various nitrogen-containing heterocycles.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group. researchgate.netmdpi.comnih.govnih.gov This reaction, after hydrolysis of the intermediate imine, provides a route to ketones. For instance, the reaction of this compound with a Grignard reagent (R-MgX) would yield an intermediate that, upon acidic workup, would furnish a ketone of the general structure 2-(2-formylphenyl)-1-alkanone. This transformation allows for the introduction of a new carbon-carbon bond and the formation of a keto group, which can then be further functionalized.

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O or H₂/Catalyst (e.g., Ni, Pd) | Primary Amine |

| Reaction with Grignard Reagent | 1. RMgX, Et₂O; 2. H₃O⁺ | Ketone |

Reactions Involving Both Functional Groups and Aromatic Ring

The proximate positioning of the aldehyde and the cyanomethyl group on the benzene (B151609) ring in this compound facilitates a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

Intramolecular Cyclization Reactions for Heterocycle Formation

Synthesis of Tricyclic Tetrahydroisoxazoloquinolines

A plausible and synthetically valuable transformation of this compound involves its conversion into tricyclic tetrahydroisoxazoloquinolines. This can be achieved through an intramolecular 1,3-dipolar cycloaddition of a nitrone. rsc.orgchesci.comchem-station.comqu.edu.samdpi.comrsc.orgrsc.orgunimelb.edu.auiith.ac.innih.gov The synthesis would commence with the reaction of the aldehyde functionality with an N-alkenylhydroxylamine (e.g., N-(pent-4-en-1-yl)hydroxylamine) to form an intermediate nitrone.

This nitrone, possessing both a 1,3-dipole and a dipolarophile (the alkene) within the same molecule, can undergo a subsequent intramolecular [3+2] cycloaddition reaction. mdpi.comorganic-chemistry.orguomosul.edu.iq This concerted, pericyclic reaction would lead to the formation of a new five-membered isoxazolidine (B1194047) ring fused to the quinoline core, resulting in a tricyclic tetrahydroisoxazoloquinoline structure. The regioselectivity and stereoselectivity of this cycloaddition are governed by the principles of frontier molecular orbital theory and the steric constraints of the cyclic transition state. This intramolecular approach is highly efficient for the construction of complex polycyclic systems in a single step.

Formation of Benzoxazinone (B8607429) Derivatives

This compound can serve as a precursor for the synthesis of benzoxazinone derivatives, a class of heterocyclic compounds with significant biological activities. rsc.orgmdpi.comresearchgate.netwikipedia.orgorganicreactions.orgthermofisher.com A potential synthetic route involves a tandem reaction sequence. The first step would be the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-(2-formylphenyl)acetic acid, as previously discussed.

Subsequent reaction of this intermediate with a source of nitrogen, such as an amine or ammonia, would lead to the formation of an enamine or an imine from the aldehyde. Intramolecular cyclization of this intermediate, driven by the condensation between the newly formed nitrogen nucleophile and the carboxylic acid group, would then furnish the benzoxazinone ring system. Dehydration, often promoted by a cyclizing agent like cyanuric chloride, would complete the synthesis. wikipedia.orgmdpi.com

Construction of Isoquinoline (B145761) and Pyrrolidine (B122466) Scaffolds

The bifunctional nature of this compound makes it a suitable starting material for the construction of both isoquinoline and pyrrolidine ring systems.

Isoquinoline Synthesis: The Pomeranz-Fritsch reaction provides a classical and effective method for the synthesis of isoquinolines from benzaldehydes. researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net In the context of this compound, the aldehyde group would first be condensed with a 2,2-dialkoxyethylamine to form a Schiff base. Subsequent treatment with a strong acid, such as sulfuric acid, would catalyze the cyclization onto the aromatic ring, followed by elimination of the alkoxy groups to yield the aromatic isoquinoline ring system. The cyanomethyl group would remain as a substituent on the newly formed isoquinoline core, available for further functionalization.

Pyrrolidine Synthesis: The construction of a pyrrolidine scaffold can be achieved via a 1,3-dipolar cycloaddition reaction involving an azomethine ylide. rsc.orgchesci.comchem-station.comqu.edu.samdpi.com The aldehyde group of this compound can react with an α-amino acid, such as sarcosine, to generate an azomethine ylide in situ. This 1,3-dipole can then react with a suitable dipolarophile, for instance, an alkene or an alkyne, in a [3+2] cycloaddition to form a highly substituted pyrrolidine ring. The choice of the amino acid and the dipolarophile allows for significant variation in the substitution pattern of the final pyrrolidine product.

| Heterocyclic Scaffold | Key Reaction Type | Functional Group(s) Involved |

|---|---|---|

| Tricyclic Tetrahydroisoxazoloquinolines | Intramolecular 1,3-Dipolar Cycloaddition | Aldehyde (as nitrone) and an appended alkene |

| Benzoxazinone | Hydrolysis and Intramolecular Cyclization/Condensation | Nitrile and Aldehyde |

| Isoquinoline | Pomeranz-Fritsch Reaction | Aldehyde and Aromatic Ring |

| Pyrrolidine | 1,3-Dipolar Cycloaddition | Aldehyde (as azomethine ylide) and an external dipolarophile |

Pericyclic Reactions and Rearrangements in Related Systems

While specific pericyclic reactions and rearrangements of this compound itself are not extensively documented, the structural motifs present in this molecule and its derivatives suggest the potential for such transformations in related systems.

Electrocyclic Reactions: Electrocyclic reactions involve the concerted ring-closing or ring-opening of a conjugated π-system. nih.govnih.govsoton.ac.ukrsc.org A derivative of this compound, for example, a stilbene-like analogue formed through a Wittig or similar olefination reaction at the aldehyde, could potentially undergo a photochemical electrocyclization. nih.govnih.gov Irradiation of such a (Z)-stilbene derivative could lead to a 6π-electrocyclization to form a dihydrophenanthrene intermediate, which upon oxidation would yield a phenanthrene (B1679779) derivative.

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. researchgate.net A derivative of this compound bearing an allyl group, for instance, an O-allyl ether formed from a phenolic precursor or a C-allyl derivative, could undergo a chem-station.comchem-station.com-sigmatropic rearrangement, such as a Claisen or Cope rearrangement. researchgate.net These rearrangements are thermally or photochemically induced and proceed through a concerted, cyclic transition state, allowing for the predictable transfer of the allyl group to a different position in the molecule with high stereospecificity.

Regio- and Stereoselectivity in Complex Transformations

The ortho-positioning of the formyl and cyanomethyl groups in this compound inherently controls the regioselectivity of many of its reactions, particularly intramolecular cyclizations which lead to the formation of five- or six-membered rings. However, in intermolecular reactions or more complex transformations involving multiple reactive sites, the regioselectivity and stereoselectivity become critical aspects.

While specific data on the regio- and stereoselectivity of this compound in complex transformations is limited, studies on analogous compounds provide valuable insights. For instance, in multicomponent reactions, the formyl group is expected to be the primary site of initial attack by nucleophiles, such as amines, to form imine intermediates. The subsequent reaction steps would then be directed by the proximity of the cyanomethyl group.

Table 1: Hypothetical Regio- and Stereoselectivity in a Multicomponent Reaction of this compound

| Reactant A | Reactant B | Catalyst | Potential Product(s) | Major Regioisomer | Major Diastereomer |

| Aniline | Methyl Acrylate | Proline | Tetrahydroquinoline derivative | Attack at formyl | trans |

| Benzylamine | Chalcone | Thiourea | Dihydropyridine derivative | Attack at formyl | cis |

| Hydrazine | Maleimide | Acetic Acid | Phthalazinone derivative | Attack at formyl | Not applicable |

Mechanistic Investigations

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. This involves elucidating the reaction pathways, identifying and characterizing intermediates, and utilizing computational tools to model the reaction energetics.

Elucidation of Reaction Pathways

The elucidation of reaction pathways for this compound would typically involve a combination of experimental techniques. For example, in a potential intramolecular cyclization to form a substituted isoindoline (B1297411) or isoquinoline, the reaction progress could be monitored over time using techniques like NMR spectroscopy or chromatography to identify the formation of intermediates and the final product. Isotopic labeling studies, where one of the atoms in the starting material is replaced with its isotope (e.g., deuterium (B1214612) for hydrogen), can help trace the movement of atoms throughout the reaction and provide evidence for specific bond-forming and bond-breaking steps.

Based on the reactivity of analogous compounds, such as 2-(2-formylphenoxy)acetonitriles which undergo palladium-catalyzed cyclization to form benzofurans, a plausible pathway for a similar intramolecular reaction of this compound can be proposed. This would likely involve the initial formation of a nucleophilic species at the cyanomethyl carbon, followed by an intramolecular attack on the electrophilic formyl carbon.

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. For reactions involving this compound, intermediates could potentially be trapped or observed at low temperatures. For instance, in a base-catalyzed intramolecular cyclization, the initial enolate or a subsequent cyclic alkoxide intermediate might be detectable using low-temperature NMR or IR spectroscopy.

In cases where intermediates are too transient to be observed directly, trapping experiments can be employed. This involves introducing a reagent that is known to react specifically with the suspected intermediate, leading to the formation of a stable, characterizable product. The identification of this trapped product provides indirect evidence for the existence of the short-lived intermediate.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. While specific DFT studies on this compound are not prominent in the surveyed literature, the methodology is highly applicable.

A computational study of a reaction involving this compound would typically involve the following steps:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any proposed intermediates and transition states.

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway connecting a transition state to its corresponding reactant and product, thereby confirming the proposed elementary step.

Calculation of Activation Energies: Determining the energy barrier for each step in the reaction mechanism, which allows for the identification of the rate-determining step.

By applying these computational methods, researchers can gain detailed insights into the electronic structure of the transition states, understand the factors controlling regioselectivity and stereoselectivity, and predict the feasibility of different reaction pathways.

While general information regarding the compound's identity, such as its molecular formula (C₉H₇NO) and molecular weight, is accessible, detailed spectral analyses essential for a thorough structural and reactivity elucidation as outlined in the requested article are not provided in published literature or spectral databases.

The requested article structure necessitates specific data points for each subsection, including chemical shifts (δ) for ¹H and ¹³C NMR, coupling constants (J), detailed interpretation of 2D NMR techniques (such as COSY, HSQC, and HMBC), and precise mass-to-charge ratios from HRMS. Without access to this primary experimental data, it is not possible to generate the scientifically accurate and detailed content required for the specified sections.

General principles of NMR and mass spectrometry would allow for a theoretical prediction of the expected spectral features. For instance, in the ¹H NMR spectrum, one would anticipate signals corresponding to the aldehydic proton, the aromatic protons, and the methylene (B1212753) protons of the acetonitrile (B52724) group. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methylene carbon. 2D NMR would be instrumental in confirming the connectivity between these protons and carbons. HRMS would provide a highly accurate mass measurement, confirming the elemental composition. However, without actual experimental data, any discussion would remain purely hypothetical and would not meet the requirements for a detailed, research-based article.

Therefore, the generation of the article focusing on the "Spectroscopic and Computational Elucidation of Structure and Reactivity" of "this compound" cannot be completed at this time due to the absence of the necessary specific and detailed experimental data in the available scientific literature.

Spectroscopic and Computational Elucidation of Structure and Reactivity

Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of 2-(2-Formylphenyl)acetonitrile, the gas chromatograph separates the compound from any impurities based on its volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound (C₉H₇NO), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 145.16 g/mol ) nih.gov. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the loss of the formyl group (-CHO), the nitrile group (-CN), or cleavage of the bond between the phenyl ring and the acetonitrile (B52724) moiety.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 145 | [C₉H₇NO]⁺ | Molecular Ion |

| 116 | [C₈H₆N]⁺ | CHO |

| 90 | [C₇H₆]⁺ | CH₂CN |

This table is based on predicted fragmentation patterns and would require experimental verification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies correspond to the energy required to excite the bond from a lower to a higher vibrational state. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), which reveals the functional groups present in the molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the formyl and nitrile functional groups. nih.gov

Characteristic Vibrational Modes of Formyl and Nitrile Groups

The structure of this compound contains two key functional groups that give rise to strong, characteristic absorption bands in the IR spectrum: the formyl group (-CHO) and the nitrile group (-C≡N).

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch of a nitrile is a very distinctive feature in an IR spectrum. It typically appears as a sharp, intense peak in the region of 2260-2220 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this peak is often found in the lower end of the range (2240-2220 cm⁻¹) due to conjugation with the aromatic ring. spectroscopyonline.com The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

Formyl Group (-CHO): The formyl group gives rise to two characteristic vibrations:

C=O Stretch: The carbonyl (C=O) stretch of an aldehyde is one of the most recognizable absorptions in IR spectroscopy. It is a very strong and sharp band that appears in the region of 1740-1685 cm⁻¹. For aromatic aldehydes like this compound, conjugation with the phenyl ring lowers the frequency, typically placing the peak between 1715-1685 cm⁻¹.

C-H Stretch: The C-H bond of the aldehyde group also has a characteristic stretching vibration. This appears as a pair of weak to medium bands, often referred to as a "Fermi doublet," in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. The presence of both the C=O stretch and this aldehydic C-H stretch is a strong indicator of a formyl group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| Aldehyde | C-H Stretch | 2850-2800 and 2750-2700 | Weak-Medium |

| Nitrile | C≡N Stretch | 2240-2220 | Sharp, Strong |

| Aldehyde | C=O Stretch | 1715-1685 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions arising from the electronic transitions within its chromophores: the benzene (B151609) ring, the formyl group, and the nitrile group. The conjugation between the phenyl ring and the formyl group is particularly significant.

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the aromatic ring and the carbonyl group will give rise to intense π → π* absorptions, typically below 300 nm.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths, often above 300 nm.

The nitrile group itself has a weak n → π* transition, but it is often obscured by the more intense absorptions from the aromatic system. The solvent used can also influence the position and intensity of the absorption bands.

Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π* | Phenyl Ring & Conjugated Carbonyl | ~240-280 |

These values are estimations based on typical values for similar conjugated systems.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would yield a wealth of structural information.

The technique involves directing a beam of X-rays onto the crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact positions of each atom can be determined.

This analysis would provide precise measurements of:

Bond Lengths: The distances between bonded atoms (e.g., C=O, C≡N, C-C bonds).

Bond Angles: The angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the formyl and acetonitrile groups relative to the phenyl ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

Table 4: Structural Parameters Obtainable from Single-Crystal XRD

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angle formed by three connected atoms. |

No experimental crystal structure for this compound was found in the searched literature; this table represents the type of data that would be generated from such an analysis.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. q-chem.com DFT calculations can predict a wide range of molecular properties, providing insights that complement and help interpret experimental data. mdpi.com The theory is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. mdpi.com

For this compound, DFT calculations would typically be performed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and torsion angles that can be compared with experimental data from XRD.

Predict Vibrational Frequencies: Calculate the IR spectrum of the molecule. The computed frequencies can aid in the assignment of experimental IR bands to specific vibrational modes (e.g., confirming the C=O and C≡N stretches).

Simulate Electronic Spectra: Calculate the energies of electronic transitions, which can be correlated with the absorption maxima observed in UV-Vis spectroscopy. This helps in assigning the observed bands to specific transitions like n→π* and π→π*.

Analyze Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and electronic properties.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. mdpi.com

Table 5: Properties of this compound Predictable by DFT

| Property | Description |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles of the lowest energy structure. |

| Vibrational Frequencies | Calculated IR and Raman active modes and their intensities. |

| Electronic Transition Energies | Prediction of UV-Vis absorption wavelengths (λ_max). |

| Molecular Orbital Energies | Energies of HOMO, LUMO, and the HOMO-LUMO gap. |

| Atomic Charges | Distribution of electron density across the molecule. |

Geometry Optimization and Electronic Structure

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process seeks to find the minimum energy conformation on the potential energy surface. For this compound, methods like Density Functional Theory (DFT) are employed to calculate the equilibrium geometry. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzene Ring

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

| Bond Length | C-H (aromatic) | ~1.08 - 1.09 |

| Bond Length | C-C (aldehyde) | ~1.48 - 1.50 |

| Bond Length | C=O (aldehyde) | ~1.21 - 1.23 |

| Bond Length | C-C (acetonitrile) | ~1.46 - 1.48 |

| Bond Length | C≡N (nitrile) | ~1.15 - 1.17 |

Note: The values presented are typical ranges for these types of bonds and are illustrative. Actual calculated values for this compound would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comchemrxiv.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing formyl and cyano groups. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The HOMO-LUMO gap can be used to predict the molecule's electronic transitions and provides insights into its bioactivity. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.5 to -7.5 |

| LUMO Energy (ELUMO) | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 6.0 |

Note: These values are representative for similar aromatic compounds and serve as an estimation. Precise values for the title compound would be determined via specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. chemrxiv.orgresearchgate.net The MEP map uses a color scale to indicate different potential regions: red signifies areas of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials. researchgate.net

In this compound, the most negative potential (red/yellow) is expected to be located around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, due to the high electronegativity of these atoms and the presence of lone pairs. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. researchgate.net The most positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic hydrogen and the aromatic protons, making them susceptible to nucleophilic attack. researchgate.net The MEP analysis is thus crucial for predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, reaction pathway modeling could be used to study various transformations. For example, the Knoevenagel condensation, a reaction involving aldehydes and compounds with active methylene (B1212753) groups (like the one adjacent to the nitrile), could be modeled. researchgate.net Calculations would focus on identifying the structure and energy of the transition state for the key bond-forming step. This analysis provides quantitative data on activation energies, which are directly related to reaction rates, and can help in understanding the catalytic requirements or the stereochemical outcome of a reaction.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules with significant charge-transfer characteristics, often featuring electron donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses. physchemres.org

The NLO properties of this compound can be predicted computationally by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). physchemres.org The presence of the electron-donating phenyl ring and the electron-withdrawing formyl and nitrile groups suggests that this molecule could possess significant intramolecular charge-transfer character, a key requirement for NLO activity. A large calculated value for the first hyperpolarizability (β) would indicate a strong NLO response, making the compound a candidate for further experimental investigation. physchemres.org The HOMO-LUMO energy gap is also related to NLO properties, with smaller gaps often correlating with larger hyperpolarizability values. physchemres.org

Table 3: Predicted Non-Linear Optical Properties (Illustrative)

| NLO Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3 - 5 D |

| Mean Polarizability (α) | 100 - 150 |

| First Hyperpolarizability (βtot) | 500 - 1500 |

Note: These are estimated values based on the structural features of the molecule. Actual NLO properties require specific quantum chemical computations.

Topological Analyses (e.g., ELF, LOL, RDG, NCI)

Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. researchgate.netresearchgate.net For this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the phenyl ring, the C=O double bond, and the C≡N triple bond, as well as the lone pairs on the oxygen and nitrogen atoms.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are powerful methods for identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. These methods plot the RDG against the electron density, revealing characteristic spikes that correspond to different types of non-covalent interactions. This would be particularly useful for studying potential dimerization or crystal packing of the molecule.

These analyses provide a detailed, visual map of the bonding and interaction landscape within and between molecules, complementing the orbital-based descriptions. researchgate.net

Binding Energy Calculations for Molecular Interactions

Understanding how a molecule interacts with other molecules, such as a solvent, a catalyst, or a biological receptor, is crucial for predicting its behavior in various environments. Binding energy calculations quantify the strength of these intermolecular interactions. nih.gov

Using computational methods, the binding energy of this compound with another molecule can be calculated by determining the energy of the complex and subtracting the energies of the individual, isolated molecules. These calculations can be performed for various orientations and distances to find the most stable binding mode. For instance, the interaction of the nitrile or formyl group with a metal ion catalyst or the binding of the entire molecule within the active site of an enzyme could be modeled. These calculations are fundamental in drug design and materials science for predicting binding affinities and guiding the development of new functional molecules. nih.govfigshare.com

Applications and Advanced Research Frontiers of 2 2 Formylphenyl Acetonitrile

Precursor in Organic Synthesis

The utility of 2-(2-Formylphenyl)acetonitrile in organic synthesis stems from the orthogonal reactivity of its two functional groups. The formyl group can readily participate in a variety of condensation and addition reactions, while the nitrile group can be hydrolyzed, reduced, or involved in cycloaddition reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecular framework, making it an important intermediate for the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Complex Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. The strategic positioning of the formyl and cyanomethyl groups on the aromatic ring facilitates intramolecular cyclization reactions, leading to the formation of fused ring systems.

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. researchgate.net The development of efficient methods for their synthesis is a continuous area of research. frontiersin.org this compound serves as a key building block for a variety of nitrogenous heterocycles. For instance, condensation of the aldehyde group with hydrazines can lead to the formation of hydrazones, which can then undergo intramolecular cyclization involving the nitrile group to afford pyrazole (B372694) derivatives. Similarly, reaction with primary amines can yield imines that can be further cyclized to produce quinoline (B57606) and isoquinoline (B145761) scaffolds. The reactivity of the nitrile group also allows for its participation in cycloaddition reactions, further expanding the range of accessible nitrogen-containing heterocyclic systems. beilstein-journals.org

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized from this compound

| Heterocycle Class | Key Reactants | Potential Reaction Pathway |

|---|---|---|

| Pyrazoles | Hydrazines | Condensation followed by intramolecular cyclization |

| Quinolines | Amines, Carbonyl compounds | Multi-component reactions involving the formyl and nitrile groups |

| Indoles | - | Reductive cyclization strategies |

| Pyrimidines | Amidines | Condensation and cyclization |

The synthesis of oxygen and sulfur-containing heterocycles can also be achieved using this compound as a starting material. nih.govdigitellinc.com For the synthesis of oxygen-containing rings, the formyl group can be reduced to an alcohol, which can then participate in intramolecular etherification reactions. Alternatively, the aldehyde can undergo reactions with active methylene (B1212753) compounds, followed by cyclization to yield pyran or furan (B31954) derivatives.

For the construction of sulfur-containing heterocycles, the formyl group can be converted into a thione, or the molecule can be functionalized with a thiol group. nih.gov These sulfur-containing intermediates can then undergo intramolecular cyclization to form thiophene, thiazole, or other sulfur-containing ring systems. researchgate.netorganic-chemistry.org The versatility of this compound makes it a valuable precursor for a wide array of heterocyclic structures. researchgate.net

Building Block for Polyfunctionalized Molecules

The presence of multiple reactive sites makes this compound an excellent building block for the synthesis of polyfunctionalized molecules. smolecule.com The aromatic ring can undergo electrophilic substitution reactions to introduce additional functional groups. The formyl group can be transformed into a variety of other functionalities, such as a carboxylic acid, an alcohol, or an imine. The nitrile group can be converted to an amine, an amide, or a carboxylic acid. This ability to selectively modify different parts of the molecule allows for the creation of complex and diverse molecular structures with tailored properties. lifechemicals.com

Medicinal Chemistry and Pharmaceutical Research

In the realm of medicinal chemistry, the search for new and effective drug candidates is a constant endeavor. accscience.comchemrxiv.org The structural motifs present in this compound and its derivatives are of significant interest in this field.

Intermediate for Novel Drug Candidates

The versatility of this compound as a synthetic precursor makes it a valuable intermediate for the generation of libraries of compounds for drug discovery screening. smolecule.com The ability to readily synthesize a wide range of heterocyclic and polyfunctionalized molecules from this starting material allows medicinal chemists to explore a broad chemical space in the search for new therapeutic agents. The nitrile group itself is a common functional group found in many pharmaceuticals. The diverse structures that can be accessed from this compound may serve as scaffolds for the development of novel drug candidates targeting a variety of diseases.

Design and Synthesis of Compounds Targeting Protein-Protein Interactions

The strategic value of this compound in drug discovery is linked to its potential as a starting material for synthesizing novel compounds designed to modulate protein-protein interactions (PPIs). PPIs are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease, making them a significant class of therapeutic targets. The development of small-molecule inhibitors for PPIs is a challenging area of medicinal chemistry that often requires the creation of complex, three-dimensional molecular architectures capable of binding to large and often shallow protein surfaces.

The utility of this compound in this context lies in its ability to undergo cyclization reactions to form rigid heterocyclic cores, such as quinolines and isoquinolines. These scaffolds are prevalent in known biologically active molecules and can serve as a foundational structure for building more elaborate molecules. By reacting the formyl and active methylene groups of this compound, chemists can construct these core structures, which can then be further functionalized to optimize binding affinity and selectivity for a specific PPI target. For instance, derivatives of these scaffolds can be designed to mimic the key amino acid residues that form the "hot spots" of a protein-protein interface, thereby disrupting the interaction.

Incorporation into Biologically Active Scaffolds (e.g., Sulfonamides, Benzoxazinones)

The dual reactivity of this compound makes it an adept precursor for incorporation into various biologically active scaffolds. The ortho-positioning of the formyl and cyanomethyl groups is particularly conducive to intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Potential Synthetic Pathways:

| Target Scaffold | Synthetic Strategy | Reaction Principle |

| Quinolines | Friedländer Annulation | This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound itself lacks the amino group, its derivatives or its use in intermolecular versions of this reaction could yield quinoline structures. The activated methylene of the acetonitrile (B52724) moiety can react with the carbonyl group of a 2-aminoaryl ketone, or the formyl group of this compound can react with a 2-aminoaryl compound that possesses an active methylene group. |

| Isoquinolines | Pomeranz–Fritsch or Pictet-Spengler type reactions | These reactions are cornerstone methods for isoquinoline synthesis. This compound serves as a benzaldehyde (B42025) derivative, a key component in these syntheses. It can be reacted with aminoacetals (Pomeranz-Fritsch) or β-arylethylamines (Pictet-Spengler) followed by acid-catalyzed cyclization to generate the core isoquinoline structure, which is found in numerous alkaloids and therapeutic agents. |

While direct, published examples of its incorporation into sulfonamides and benzoxazinones are not extensively documented, the compound's functional groups offer clear synthetic handles for such transformations. The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, and the nitrile group can be hydrolyzed or reduced, creating new functionalities that can be used to build these specific heterocyclic systems.

Probe in Biochemical and Pharmacological Studies

Although specific applications of this compound as a biochemical probe are not widely reported in the literature, its structural features suggest potential utility in this area. Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and ligand-protein interactions.

The aldehyde functional group of this compound is an electrophilic center that can participate in covalent interactions with nucleophilic residues (such as lysine (B10760008) or cysteine) on a protein surface. This reactivity could be exploited to design covalent probes or inhibitors. By incorporating this molecule into a larger ligand designed for a specific protein target, the formyl group could act as a "warhead" to form a stable, covalent bond with the protein. This would allow for: